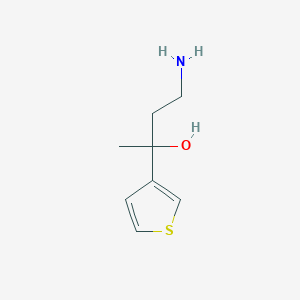

4-Amino-2-(thiophen-3-yl)butan-2-ol

Description

4-Amino-2-(thiophen-3-yl)butan-2-ol is a chiral amino alcohol derivative featuring a thiophene substituent at the 2-position of the butanol backbone. Its structure combines a polar amino-alcohol group with the aromatic thiophene ring, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

4-amino-2-thiophen-3-ylbutan-2-ol |

InChI |

InChI=1S/C8H13NOS/c1-8(10,3-4-9)7-2-5-11-6-7/h2,5-6,10H,3-4,9H2,1H3 |

InChI Key |

LCVSMJXFTDFLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(C1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the following key steps:

Condensation Reaction: The primary method involves condensation of thiophene derivatives with appropriate amines under controlled conditions. This step forms the amino alcohol framework by coupling the thiophene ring with an amino-substituted butanol structure.

Functional Group Introduction: The hydroxyl group is introduced at the 2-position of the butanol backbone, often through selective hydroxylation or by starting from a suitable hydroxy-substituted precursor.

Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Advanced Techniques: For scale-up and efficiency, continuous flow reactors have been employed to optimize reaction conditions, reduce reaction times, and improve yields.

Example Synthesis Protocol (Condensation-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thiophene-3-carboxaldehyde + Ammonia or primary amine | Condensation under mild heating to form imine intermediate |

| 2 | Reduction (e.g., NaBH4) | Reduction of imine to amino alcohol |

| 3 | Hydroxylation or protection/deprotection steps | Introduction or unmasking of hydroxyl group at 2-position |

| 4 | Purification | Recrystallization or column chromatography |

This approach leverages the reactivity of the aldehyde group on the thiophene ring and the nucleophilicity of amines to form the amino alcohol scaffold.

Detailed Research Outcomes and Analysis

Reaction Yields and Purity

Reported yields for similar condensation reactions range from 70% to 85%, depending on reaction conditions such as temperature, solvent, and reagent ratios.

Purity assessments via chromatographic methods (HPLC, TLC) confirm that recrystallization and chromatographic purification effectively remove side products and unreacted starting materials.

Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of this compound, verifying the presence of the amino group, hydroxyl group, and thiophene ring.

Infrared spectroscopy (IR) confirms characteristic functional group vibrations, especially the O-H stretch and N-H bending.

Optimization Studies

Studies demonstrate that varying the amine source and reaction solvent can influence the reaction rate and yield.

Use of polar aprotic solvents (e.g., dimethylformamide) tends to enhance the condensation efficiency.

Temperature control is critical; moderate heating (~50–70°C) favors product formation while minimizing side reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value | Effect on Synthesis |

|---|---|---|

| Reaction Temperature | 50–70°C | Optimal for condensation without decomposition |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances solubility and reaction rate |

| Amines Used | Primary amines, ammonia | Determines amino group incorporation |

| Reducing Agent | Sodium borohydride (NaBH4) | Efficient reduction of imine to amino alcohol |

| Purification Method | Recrystallization, chromatography | Ensures high purity and yield |

| Yield Range | 70–85% | Dependent on reaction conditions and scale |

| Reaction Time | 4–12 hours | Balances conversion and side product formation |

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Amino-2-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Amino-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Differences :

- Thiophene substitution: 5-methylthiophen-2-yl vs. thiophen-3-yl.

- Additional methyl group at position 3 of the butanol chain.

Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NOS | |

| Molecular Weight | 199.31 g/mol | |

| CAS Number | 1595638-83-7 |

Implications :

- The methyl group on the thiophene ring enhances hydrophobicity compared to the unsubstituted thiophen-3-yl group in the target compound.

- Increased molecular weight (199.31 vs. ~183 g/mol for the target compound) may reduce solubility in polar solvents.

(2R,3R,4S)-4-Amino-2-((heptyloxy)methyl)tetrahydrofuran-3-ol

Structural Differences :

- Tetrahydrofuran core vs. butanol backbone.

- Heptyloxy chain introduces significant lipophilicity.

Implications :

- The tetrahydrofuran structure may confer greater conformational rigidity compared to the flexible butanol chain.

- The heptyloxy group drastically increases lipophilicity, which could enhance membrane permeability in biological systems .

Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

Structural Differences :

- Biphenyl-4-yloxy and triazole substituents vs. thiophen-3-yl group.

- Branched dimethyl groups at position 3.

Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₃N₃O₂ | |

| CAS Number | 55179-31-2 | |

| Application | Fungicide (Baycor®) |

Implications :

- The biphenyl and triazole groups contribute to fungicidal activity, suggesting that aromatic and heterocyclic substituents are critical for bioactivity.

- Higher molecular weight (337.42 g/mol) may limit bioavailability compared to simpler amino alcohols.

4-(4-Methoxyphenyl)butan-2-ol

Structural Differences :

- Methoxyphenyl group vs. aminothiophenyl group.

- Lacks the amino functional group.

Key Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | |

| Boiling Point | 292.6°C (760 mmHg) | |

| LogP | 2.008 |

Implications :

- Absence of the amino group reduces polarity, increasing LogP (2.008 vs. ~1.0–1.5 estimated for the target compound).

Biological Activity

4-Amino-2-(thiophen-3-yl)butan-2-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring. This unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications include antimicrobial and anticancer properties, primarily attributed to its ability to interact with various biological targets.

The biological activity of this compound is largely influenced by its structural components:

- Amino Group : Facilitates hydrogen bonding with biological molecules, enhancing interactions with proteins and enzymes.

- Hydroxyl Group : Similarly engages in hydrogen bonding, which can stabilize enzyme-substrate complexes.

- Thiophene Ring : This aromatic component can interact with hydrophobic pockets in proteins, influencing their function and activity.

These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism involves inhibiting key enzymes or receptors that are critical for bacterial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL |

| Vancomycin-resistant Enterococcus spp. | 32–64 µg/mL |

These findings suggest that the compound may be comparable to established antibiotics in terms of efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | Cell Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 64% at 50 µM | 25 |

| HeLa (Cervical Cancer) | 70% at 50 µM | 30 |

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Studies

- In Vitro Studies on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly effective against resistant strains, suggesting a potential role in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Research : In another study focusing on lung cancer cells (A549), treatment with this compound resulted in significant cytotoxic effects, leading to cell death through apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.